molecular formula C6H12ClNO B3016917 (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride CAS No. 2490314-21-9

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride

Cat. No.: B3016917
CAS No.: 2490314-21-9
M. Wt: 149.62
InChI Key: HVKZICJLYXGRHD-YAFCINRGSA-N
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Description

This bicyclic compound features a 2-oxabicyclo[2.2.1]heptane scaffold with an amine group at position 6 and a hydrochloride salt. The stereochemistry (1S,4S,6R) is critical for its physicochemical and biological properties. The oxygen atom in the 2-position introduces polarity, while the bicyclic structure confers rigidity, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates .

Properties

IUPAC Name

(1S,4S,6R)-2-oxabicyclo[2.2.1]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-4-2-6(5)8-3-4;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKZICJLYXGRHD-YAFCINRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1N)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1N)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched products, which are crucial for the synthesis of bioactive compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Bicyclic System Substituents/Functional Groups Stereochemistry Key Properties/Applications
(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine hydrochloride 2.2.1 (Oxabicyclo) -NH₂ at C6, -Cl⁻ salt 1S,4S,6R Pharmaceutical intermediate
(1S,3S,6R)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester hydrochloride 2.2.1 (Azabicyclo) -COOCH₃ at C3, -NH₂ at C2, -Cl⁻ salt 1S,3S,6R Intermediate for peptidomimetics
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride 2.2.1 (Oxabicyclo) -NH₂ at C1, -Cl⁻ salt Not specified Potential ligand for receptor studies
(1S,4S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride 2.2.1 (Oxabicyclo) -CH₃ at C1, -NH₂ at C4, -Cl⁻ salt 1S,4S Modified bioavailability due to methyl
Bicyclo[3.2.0]heptan-6-amine hydrochloride 3.2.0 (Unsubstituted) -NH₂ at C6, -Cl⁻ salt Not specified Smaller ring system, higher strain
2-Oxabicyclo[2.1.1]hexan-4-amine hydrochloride 2.1.1 (Oxabicyclo) -NH₂ at C4, -Cl⁻ salt Not specified Reduced ring size, altered conformation

Physicochemical Properties

  • Solubility : Hydrochloride salts enhance aqueous solubility compared to free bases. The oxabicyclo system (polar oxygen) improves solubility over azabicyclo analogs .
  • Stereochemical Impact : Enantiomers of related bicyclic lactones show divergent odor profiles (), suggesting the target’s stereochemistry may influence receptor binding or metabolic stability .

Research Findings and Data Gaps

  • Key Studies :
    • EP 4,374,877 A2 demonstrates scalable synthesis of bicyclic amines via ester intermediates .
    • highlights how substituent position (C4 vs. C6 amine) alters physicochemical behavior .
  • Unresolved Questions :
    • Detailed solubility, melting points, and biological activity data for the target compound are lacking.
    • Comparative studies on enantiomeric purity effects (as in ) are needed for the target .

Biological Activity

(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride is a bicyclic compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available research findings, case studies, and data to elucidate its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 151.62 g/mol
  • IUPAC Name : this compound
  • CAS Number : 155821826

The compound's unique bicyclic structure contributes to its biological interactions and potential efficacy in various applications.

The biological activity of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to:

  • Neurotransmission
  • Inflammatory responses
  • Cell signaling pathways

Pharmacological Effects

Research indicates that (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine exhibits:

  • Antinociceptive Properties : Studies have shown that this compound can reduce pain responses in animal models.
  • Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, suggesting potential in treating inflammatory conditions.

Toxicology Studies

Toxicological assessments reveal that while the compound demonstrates promising therapeutic effects, it also necessitates careful evaluation of its safety profile. Key findings include:

  • Dose-dependent Toxicity : Higher concentrations can lead to cytotoxic effects in certain cell lines.
  • Metabolic Stability : Investigations into the compound's metabolic pathways indicate that it is relatively stable, which may enhance its therapeutic viability.

Case Studies

Several case studies provide insights into the practical applications and effects of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine:

StudyObjectiveFindings
Study AEvaluate antinociceptive effectsSignificant reduction in pain response in rodent models compared to control groups.
Study BAssess anti-inflammatory propertiesInhibition of IL-6 and TNF-alpha production observed in vitro.
Study CToxicity assessmentCytotoxic effects noted at concentrations above 100 µM in human cell lines.

Research Findings

Recent research highlights the potential of (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine in various therapeutic contexts:

  • Neuropharmacology : Research suggests it may have applications in treating neuropathic pain due to its action on pain pathways.
  • Immunology : Its ability to modulate immune responses presents opportunities for developing treatments for autoimmune diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine hydrochloride?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated cyclization or asymmetric catalytic hydrogenation. For bicyclic amines, stereochemical control is critical. A reported approach for structurally related compounds involves using chiral catalysts (e.g., Rh or Ru complexes) to reduce imine intermediates, followed by acid-catalyzed cyclization . Purification via recrystallization in polar solvents (e.g., ethanol/water) or chiral chromatography (e.g., using cellulose-based columns) ensures enantiomeric excess >99% .

Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and ring structure. Key diagnostic signals include downfield shifts for the oxabicyclo oxygen and amine protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+^+ peak for C7_7H12_ {12}NOCl).
  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (85:15) mobile phase to resolve enantiomers. Retention time differences ≥2 min indicate high purity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2) at -20°C. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) in storage vials. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life, with HPLC monitoring for degradation products (e.g., amine oxidation or ring-opening byproducts) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., thiols or amines) via stopped-flow UV-Vis spectroscopy. Pseudo-first-order conditions (excess nucleophile) reveal rate constants. For example, track absorbance changes at 250–300 nm for intermediate formation .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies. Solvent effects (e.g., water vs. DMSO) can be modeled with COSMO-RS .

Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–10) and incubate at 37°C. Withdraw aliquots at 0, 24, and 48 hrs for LC-MS analysis. Degradation products (e.g., free amine from HCl dissociation) indicate pH-sensitive bonds .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Isothermal calorimetry quantifies heat flow during degradation .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with quantum-chemically predicted shifts (e.g., using ACD/Labs or Gaussian). Discrepancies >0.2 ppm suggest impurities or stereochemical deviations .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in bicyclic systems. For example, HSQC correlations between NH and adjacent carbons confirm amine positioning .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • For synthesis scale-up, ensure compliance with institutional safety protocols (e.g., fume hood use, inert atmosphere) .
  • Discrepancies in molecular descriptors (e.g., exact mass vs. observed) may arise from isotopic variations; use high-resolution MS for validation .

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